
3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, also known as MPTT, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential in treating various diseases. MPTT belongs to the class of sulfonamide compounds, which have been widely used as antibacterial agents. However, MPTT has shown promising results in treating cancer, inflammation, and other diseases.
Mécanisme D'action
The mechanism of action of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis. In addition, this compound has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. In bacterial cells, this compound has been shown to inhibit the activity of dihydropteroate synthase, an enzyme that is essential for folate synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is its broad spectrum of activity against various diseases, including cancer, inflammation, and bacterial infections. In addition, this compound has been found to have low toxicity, making it a potential candidate for drug development. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of this compound. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the efficacy of this compound in treating various diseases needs to be evaluated in preclinical and clinical studies. Finally, the development of this compound-based drug delivery systems can improve its solubility and bioavailability, leading to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-5-methylthiophene with 2-(methylsulfonyl)aniline to form 2-(methylsulfonyl)-5-methylthiophene. This intermediate is then reacted with 2-bromoethanol to form 2-(2-hydroxyethyl)-5-methylthiophene. Finally, the reaction of 2-(2-hydroxyethyl)-5-methylthiophene with N-methyl-N-(3-nitrophenyl)sulfonamide in the presence of a base leads to the formation of this compound.
Applications De Recherche Scientifique
3-(N-methylphenylsulfonamido)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and bacterial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-20(26(22,23)15-7-3-2-4-8-15)16-10-13-25-17(16)18(21)19-11-9-14-6-5-12-24-14/h2-8,10,12-13H,9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLQOGYPPWZPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)
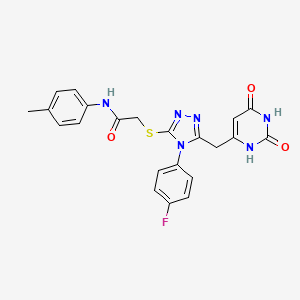
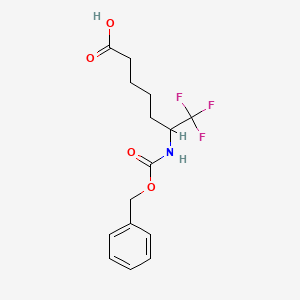
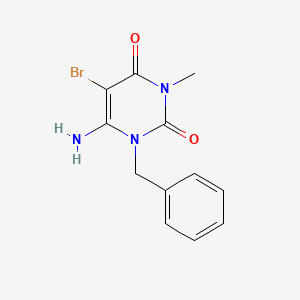
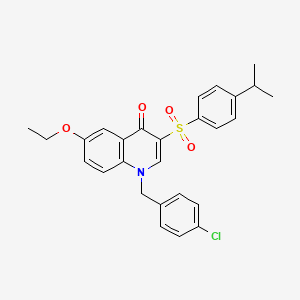
![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)
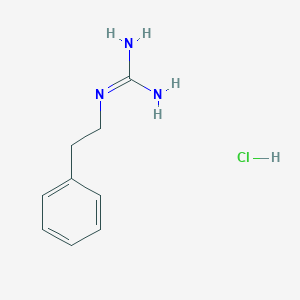
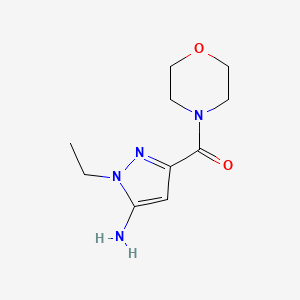
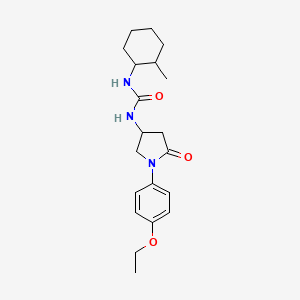

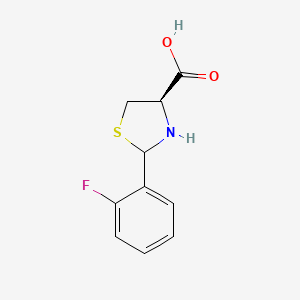
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2440335.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2440339.png)